Withasomnine Demonstrates the Highest Binding Affinity to S. pombe SMN YG-Dimer Among Screened Withania somnifera Phytochemicals
In a molecular docking study evaluating multiple Withania somnifera phytochemicals against the S. pombe SMN YG-Dimer (PDB ID: 4RG5), withasomnine demonstrated a binding affinity of −7.9 kcal/mol [1]. This value exceeded the performance of all other screened phytocompounds from the same plant, positioning withasomnine as the most favorable candidate for further investigation in spinal muscular atrophy research [1].
| Evidence Dimension | Binding affinity to S. pombe SMN YG-Dimer |
|---|---|
| Target Compound Data | −7.9 kcal/mol |
| Comparator Or Baseline | Multiple Withania somnifera phytochemicals (unspecified compounds) |
| Quantified Difference | Highest binding affinity among all screened compounds |
| Conditions | Molecular docking via PyRx webserver; target protein PDB ID 4RG5 |
Why This Matters
For researchers investigating spinal muscular atrophy or SMN protein modulation, withasomnine offers the highest computationally predicted target engagement among available Withania-derived compounds, justifying its selection for downstream in vitro validation over less favorable phytochemical alternatives.
- [1] Tummalapenta, G. Computational Investigation of Withania somnifera Compounds Targeting S. pombe SMN YG-Dimer in Spinal Muscular Atrophy: Insights from Molecular Docking Analysis. Res. Rev. J. Comput. Biol. 2024, 13 (02), 39–52. View Source
